2-[2-(Ethanesulfonyl)ethyl]piperidine
Description
2-[2-(Ethanesulfonyl)ethyl]piperidine (CAS No. 857381-77-2) is a piperidine derivative with an ethanesulfonyl ethyl substituent. Its molecular formula is C₉H₁₉NO₂S, and it has a molecular weight of 205.32 g/mol . Key safety data includes hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), with precautionary measures emphasizing proper handling and storage .
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-(2-ethylsulfonylethyl)piperidine |
InChI |
InChI=1S/C9H19NO2S/c1-2-13(11,12)8-6-9-5-3-4-7-10-9/h9-10H,2-8H2,1H3 |
InChI Key |
MRNCRDRKLQCMJO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCC1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2-(Ethanesulfonyl)ethyl]piperidine involves several steps. One common method includes the reaction of piperidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-(Ethanesulfonyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 80°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(Ethanesulfonyl)ethyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: It can be used in the study of biological pathways involving piperidine derivatives.
Industry: This compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Ethanesulfonyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Molecular Weight: The target compound has a higher molecular weight (205.32 g/mol) than simpler derivatives like Piperidine-2-ethanol (129.20 g/mol) or Ethyl 2-(piperidin-4-yl)acetate (187.24 g/mol), reflecting the sulfonyl group's contribution .
Biological Activity
2-[2-(Ethanesulfonyl)ethyl]piperidine, also known as 2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride, is a chemical compound belonging to the piperidine family. This compound has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacological applications. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.
- Molecular Formula : C9H20ClNO2S
- Molecular Weight : 241.78 g/mol
- Structure : The compound features a six-membered piperidine ring with an attached ethanesulfonyl group, which influences its chemical reactivity and biological interactions.
The exact mechanism of action for 2-[2-(Ethanesulfonyl)ethyl]piperidine remains largely unexplored. However, it is hypothesized that the compound interacts with various neurotransmitter systems and metabolic pathways:
- Neurotransmitter Receptors : Piperidine derivatives are known to modulate neurotransmitter receptors, which may include interactions with cholinergic systems. Some studies suggest that similar piperidine compounds can inhibit cholinesterase enzymes, thereby enhancing neurotransmission.
- Enzyme Interactions : The ethanesulfonyl group may allow for specific binding to enzymes or receptors that modulate physiological responses, although detailed pathways remain to be elucidated.
Biological Activity
Research indicates that 2-[2-(Ethanesulfonyl)ethyl]piperidine exhibits several potential biological activities:
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of 2-[2-(Ethanesulfonyl)ethyl]piperidine, it is useful to compare it with other piperidine derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Icaridin | C12H17N3O3S | Insect repellent; cyclic amine |
| Piperine | C17H19N3O3 | Alkaloid from black pepper; known for spicy flavor |
| 4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride | C9H20ClNO2S | Similar sulfonyl group but different positioning |
The unique ethanesulfonyl group in 2-[2-(Ethanesulfonyl)ethyl]piperidine contributes distinct chemical properties that may enhance its biological activity compared to other derivatives.
Case Studies and Research Findings
While specific case studies on 2-[2-(Ethanesulfonyl)ethyl]piperidine are scarce, related research highlights the importance of piperidine derivatives in drug development:
- Cancer Therapy : Research has shown that certain piperidine derivatives exhibit significant cytotoxicity against cancer cells, suggesting a potential role for 2-[2-(Ethanesulfonyl)ethyl]piperidine in oncology .
- Neuropsychiatric Applications : Some derivatives have been evaluated for their effects on serotonin and dopamine receptors, indicating potential use in treating neuropsychiatric disorders .
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